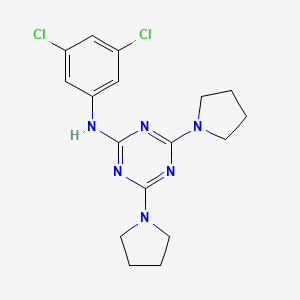
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two pyrrolidine groups and a dichlorophenyl group attached to the triazine ring
Preparation Methods
The synthesis of N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloroaniline, pyrrolidine, and cyanuric chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and reaction time are optimized to achieve high yields.
Chemical Reactions Analysis
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for designing new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may also be used in the development of new diagnostic tools.
Medicine: The compound’s potential therapeutic properties are being investigated, including its use as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
N-(3,5-dichlorophenyl)-4,6-dimethyl-1,3,5-triazin-2-amine: This compound has similar structural features but differs in the presence of methyl groups instead of pyrrolidine groups.
N-(3,5-dichlorophenyl)-4,6-diethyl-1,3,5-triazin-2-amine: This compound contains ethyl groups instead of pyrrolidine groups, leading to different chemical and biological properties.
N-(3,5-dichlorophenyl)-4,6-diphenyl-1,3,5-triazin-2-amine: The presence of phenyl groups in this compound results in distinct characteristics compared to the pyrrolidine-containing compound.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields Its unique structure and reactivity make it valuable for research in chemistry, biology, and medicine
Properties
CAS No. |
1092332-45-0 |
|---|---|
Molecular Formula |
C17H20Cl2N6 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H20Cl2N6/c18-12-9-13(19)11-14(10-12)20-15-21-16(24-5-1-2-6-24)23-17(22-15)25-7-3-4-8-25/h9-11H,1-8H2,(H,20,21,22,23) |
InChI Key |
SSPNMMBJSFSWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















